molecular formula C9H12N2O4 B1480431 (S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid CAS No. 2092231-65-5

(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid

Cat. No. B1480431
CAS RN: 2092231-65-5
M. Wt: 212.2 g/mol
InChI Key: HGANFBOWDUQMJM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid, also known as S-DDA, is an organic compound that has recently become of interest to the scientific community due to its potential applications in the field of medicine. S-DDA is a member of the diazaspiro family of compounds and is a derivative of spiroacetal, a type of cyclic ether. It has been studied for its potential use as an anti-inflammatory and anti-cancer agent, as well as for its ability to act as a neurotransmitter. S-DDA has also been investigated for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.

Scientific Research Applications

  • Orthogonal Linker for Solid-Phase Synthesis : The compound 1,6-Dioxaspiro[4.4]nonane-2,7-dione, which shares a structural resemblance with the queried compound, is utilized as an orthogonal linker in the solid-phase synthesis of base-sensitive oligonucleotides. This process involves the reaction with alcohols and the use of the linker to anchor nucleosides to a solid phase for oligonucleotide synthesis (Leisvuori et al., 2008).

  • Transformation into Fused Heterocycles : Compounds structurally similar to the queried chemical, such as 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles, undergo transformation in hydrohalic acid media to form classes of fused heterocycles like 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones, showcasing their potential in synthesizing complex heterocyclic structures (Fedoseev et al., 2016).

  • Polytopal Equilibrium Studies : In the context of studying polytopal equilibrium in solution, spiroarsoranes, which share a spirocyclic structure with the queried compound, have been examined through HPLC and NMR studies. These compounds, such as 5-phenyl-1,6-dioxa-4,9-diaza-5lambda(5)-arsaspiro[4.4]nonane, demonstrate the presence of polytopal Delta left arrow over right arrow Lambda equilibrium, contributing to our understanding of the dynamic behavior of such spirocyclic structures in solutions (Tapia-Benavides et al., 2010).

properties

IUPAC Name

2-[(7S)-6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)4-5-7(14)11-9(2-1-3-9)8(15)10-5/h5H,1-4H2,(H,10,15)(H,11,14)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANFBOWDUQMJM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C(=O)N[C@H](C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid
Reactant of Route 2
(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid
Reactant of Route 3
(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid
Reactant of Route 4
(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid
Reactant of Route 5
(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid
Reactant of Route 6
(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid

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